molecular formula C21H20BrN3O4 B12467678 5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione

5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione

Katalognummer: B12467678
Molekulargewicht: 458.3 g/mol
InChI-Schlüssel: XQHZYWDQURATTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE is a complex organic compound that features a brominated indole core linked to a piperazine moiety

Vorbereitungsmethoden

The synthesis of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Bromination: The indole core is brominated using bromine or a brominating agent under controlled conditions.

    Coupling Reaction: The brominated indole is then coupled with a piperazine derivative, which contains the 2-methoxyphenyl group, through a nucleophilic substitution reaction.

    Oxidation: The final step involves the oxidation of the intermediate product to form the desired indole-2,3-dione structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in studying its reactivity and stability.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole or piperazine moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE include other brominated indole derivatives and piperazine-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE lies in its specific combination of the indole, bromine, and piperazine moieties, which may confer distinct reactivity and biological effects.

Eigenschaften

Molekularformel

C21H20BrN3O4

Molekulargewicht

458.3 g/mol

IUPAC-Name

5-bromo-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indole-2,3-dione

InChI

InChI=1S/C21H20BrN3O4/c1-29-18-5-3-2-4-17(18)23-8-10-24(11-9-23)19(26)13-25-16-7-6-14(22)12-15(16)20(27)21(25)28/h2-7,12H,8-11,13H2,1H3

InChI-Schlüssel

XQHZYWDQURATTN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.